Cas no 2413874-57-2 (3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid)

2413874-57-2 structure
상품 이름:3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid
3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- EN300-26665211
- 3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid
- 2413874-57-2
- 3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid
-
- 인치: 1S/C12H14ClNO5/c1-12(2,3)19-11(18)14-7-4-6(10(16)17)5-8(15)9(7)13/h4-5,15H,1-3H3,(H,14,18)(H,16,17)
- InChIKey: BAJDGUUUVVUBLU-UHFFFAOYSA-N
- 미소: ClC1=C(C=C(C(=O)O)C=C1NC(=O)OC(C)(C)C)O
계산된 속성
- 정밀분자량: 287.0560502g/mol
- 동위원소 질량: 287.0560502g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 5
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 4
- 복잡도: 355
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 95.9Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.3
3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665211-10g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 10g |
$2331.0 | 2023-09-12 | ||
Enamine | EN300-26665211-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 0.25g |
$498.0 | 2025-03-20 | |
Enamine | EN300-26665211-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 2.5g |
$1063.0 | 2025-03-20 | |
Enamine | EN300-26665211-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 10.0g |
$2331.0 | 2025-03-20 | |
Enamine | EN300-26665211-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 0.5g |
$520.0 | 2025-03-20 | |
Enamine | EN300-26665211-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 0.05g |
$455.0 | 2025-03-20 | |
Enamine | EN300-26665211-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 1.0g |
$541.0 | 2025-03-20 | |
Enamine | EN300-26665211-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 5.0g |
$1572.0 | 2025-03-20 | |
Enamine | EN300-26665211-5g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 5g |
$1572.0 | 2023-09-12 | ||
Enamine | EN300-26665211-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 0.1g |
$476.0 | 2025-03-20 |
3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid 관련 문헌
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
2413874-57-2 (3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid) 관련 제품
- 2679825-57-9((2R)-2-(tert-butoxy)carbonyl-2-methylpyrrolidine-1-carboxylic acid)
- 2228820-49-1(O-2-(4-fluoropyridin-2-yl)ethylhydroxylamine)
- 319016-36-9(4-{(thiophen-2-yl)methylamino}benzonitrile)
- 2228166-43-4(O-2-(5-bromo-2-methoxyphenyl)propan-2-ylhydroxylamine)
- 2089611-94-7(Propanamide, 2,2-dimethyl-N-[(1S)-1-(3-piperidinyl)ethyl]-)
- 30182-67-3(2-Cyclohexen-1-one,3-hydroxy-)
- 883545-76-4(2-(2-Methoxy-1-methyl-ethoxy)-phenylamine)
- 423150-86-1(4-(5-sec-Butyl-1,3-benzoxazol-2-yl)phenylamine)
- 1021081-69-5(3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide)
- 1934428-47-3(3-(3-methylbutan-2-yl)oxyazetidine)
추천 공급업체
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량
